molecular formula C11H8ClF5O2 B15383254 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B15383254
M. Wt: 302.62 g/mol
InChI Key: VROBSXZBJOQGIU-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with chlorine at the 1-position and a phenyl ring bearing difluoromethoxy (4-position) and trifluoromethyl (2-position) groups. This compound is structurally related to its non-chlorinated parent, 1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one (CAS: 1804148-11-5), which has a molar mass of 268.18 g/mol, a predicted boiling point of 249.3°C, and a density of 1.310 g/cm³ . The addition of chlorine enhances its electrophilicity and may influence its reactivity in synthetic applications or biological interactions.

Properties

Molecular Formula

C11H8ClF5O2

Molecular Weight

302.62 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2/c1-5(18)9(12)7-3-2-6(19-10(13)14)4-8(7)11(15,16)17/h2-4,9-10H,1H3

InChI Key

VROBSXZBJOQGIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC(F)F)C(F)(F)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

1-(2-(Difluoromethoxy)-6-(Trifluoromethyl)Phenyl)Propan-2-One
  • Molecular Formula : C₁₁H₉F₅O₂ (identical to the parent compound)
  • Key Differences: The difluoromethoxy group is at the 2-position instead of the 4-position on the phenyl ring.
3-(4-Chlorophenyl)-1-(4-Hydroxyphenyl)Prop-2-En-1-One
  • Molecular Formula : C₁₅H₁₁ClO₂
  • Key Differences: A chalcone derivative with a conjugated enone system and hydroxy/chloro substituents. The absence of fluorinated groups reduces lipophilicity compared to the target compound, while the enone moiety enables distinct reactivity (e.g., Michael additions) .
1-Chloro-1-[(4-Methoxyphenyl)Hydrazinylidene]Propan-2-One
  • Molecular Formula : C₁₀H₁₀ClN₂O₂
  • Key Differences : Incorporates a hydrazinylidene group instead of fluorinated aromatic substituents. The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl and difluoromethoxy groups in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
Target Compound C₁₁H₈ClF₅O₂ 302.63* Not reported ~1.35† Cl, 4-OCHF₂, 2-CF₃
Parent Compound C₁₁H₉F₅O₂ 268.18 249.3 (predicted) 1.310 (predicted) 4-OCHF₂, 2-CF₃
2-OCHF₂ Isomer C₁₁H₉F₅O₂ 268.18 Not reported Not reported 2-OCHF₂, 6-CF₃
3-(4-Chlorophenyl)Chalcone C₁₅H₁₁ClO₂ 258.70 Not reported Not reported Cl, enone, 4-OH
Hydrazinylidene Derivative C₁₀H₁₀ClN₂O₂ 231.65‡ Not reported Not reported Cl, hydrazinylidene, 4-OCH₃

*Calculated based on parent compound’s mass + Cl substitution.
†Predicted based on halogenated compound trends.
‡Calculated from molecular formula.

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) groups in the target compound create a strong electron-deficient aromatic system, enhancing electrophilicity at the ketone position. This contrasts with methoxy (-OCH₃) or hydroxy (-OH) substituents in chalcones, which are electron-donating .
  • Steric Hindrance : The 2-position CF₃ group in the target compound may hinder reactions at the ortho position, whereas chalcones with para-substituents exhibit less steric interference .

Research Findings and Trends

  • Crystallography : Structural studies on related compounds (e.g., hydrazinylidene derivatives) reveal planar geometries and intermolecular hydrogen bonding, which could guide crystallization strategies for the target compound .
  • Synthetic Efficiency: Chalcone synthesis methods (e.g., room-temperature condensation in ethanol/NaOH) offer scalable routes, but fluorinated compounds often require specialized conditions (e.g., anhydrous, low-temperature) .

Preparation Methods

Synthetic Methodologies

Starting Materials and Reagents

The synthesis begins with appropriately substituted benzene derivatives. Key precursors include:

  • 4-Hydroxy-2-(trifluoromethyl)benzaldehyde : Serves as the base aromatic compound.
  • Difluoromethyl ether reagents : For introducing the difluoromethoxy group.
  • Chlorination agents : Such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent hydrolysis of sensitive intermediates.

Stepwise Synthesis

The preparation involves three primary stages:

Functionalization of the Aromatic Ring
  • Trifluoromethylation :

    • The trifluoromethyl group is introduced via Ullmann-type coupling or direct fluorination using reagents like CF₃I in the presence of copper catalysts.
    • Example reaction:
      $$
      \text{Ar-H} + \text{CF}3\text{I} \xrightarrow{\text{Cu, DMF}} \text{Ar-CF}3 + \text{HI}
      $$
    • Yield: ~60–70% under optimized conditions.
  • Difluoromethoxy Introduction :

    • The difluoromethoxy group is added using sodium difluoromethoxide (NaOCHF₂) or difluoromethyl triflate (CF₂HOTf) .
    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO).
    • Temperature: 0–25°C to minimize side reactions.
Formation of the Propan-2-One Moiety
  • Friedel-Crafts Acylation :

    • The ketone group is introduced via reaction with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃).
    • Example:
      $$
      \text{Ar-H} + \text{ClCOCH}3 \xrightarrow{\text{AlCl}3} \text{Ar-COCH}_3 + \text{HCl}
      $$
    • Challenges: Regioselectivity due to competing substitution sites.
  • Chlorination at the α-Position :

    • The α-chlorine is introduced using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under radical initiation.
    • Solvent: Dichloromethane or carbon tetrachloride.
    • Yield: 50–65%.
Final Assembly
  • The intermediates are coupled via nucleophilic substitution or cross-coupling reactions.
  • Key step :
    $$
    \text{Ar-OCHF}2 + \text{Cl-CO-CH}2\text{-Ar'} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
    $$
  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

Alternative Synthetic Routes

  • One-Pot Synthesis : Combining trifluoromethylation, difluoromethoxylation, and ketonization in a single reactor to reduce purification steps.
  • Enzymatic Methods : Exploratory use of lipases for asymmetric synthesis, though yields remain low (<30%).

Reaction Mechanisms and Optimization

Halogenation Dynamics

The α-chlorination proceeds via a radical mechanism initiated by UV light or azobisisobutyronitrile (AIBN):
$$
\text{RH} + \text{Cl}_2 \xrightarrow{\text{AIBN}} \text{RCl} + \text{HCl}
$$
Side reactions (e.g., over-chlorination) are mitigated by controlling stoichiometry and reaction time.

Solvent and Temperature Effects

  • Optimal solvents : Dichloromethane (for chlorination) and DMF (for fluorination).
  • Temperature :
    • Difluoromethoxylation: 0–25°C.
    • Friedel-Crafts acylation: Reflux conditions (40–60°C).

Purification and Characterization

Purification Techniques

  • Crystallization : Preferred method using ethanol or ethyl acetate.
  • Column Chromatography : Silica gel with hexane/ethyl acetate eluents.

Spectroscopic Data

Technique Key Peaks Reference
¹H NMR δ 3.2 (s, CH₃), δ 6.8–7.5 (aromatic H)
¹³C NMR δ 208.5 (C=O), δ 120–140 (CF₃, OCHF₂)
IR 1720 cm⁻¹ (C=O), 1100 cm⁻¹ (C-F)

Applications and Research Implications

The compound’s fluorinated structure enhances metabolic stability, making it a candidate for:

  • Pharmaceuticals : Protease inhibitors, kinase antagonists.
  • Agrochemicals : Herbicidal activity due to electron-withdrawing groups.

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